molecular formula C9H6Cl2N2S B1271239 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine CAS No. 68301-45-1

4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Cat. No. B1271239
CAS RN: 68301-45-1
M. Wt: 245.13 g/mol
InChI Key: GJYLSGQCBJHXEA-UHFFFAOYSA-N
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Description

Thiazole derivatives are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The compound "4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine" is a thiazole derivative that is structurally related to several compounds synthesized and characterized in the provided studies. These compounds exhibit a range of properties and activities, including antitumor effects and potential applications in nonlinear optics (NLO) .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step pathways and can be achieved through various methods, including one-pot syntheses. For instance, a one-pot synthesis approach was described for the production of functionalized 1,3-thiazolidine-2-thione derivatives, which are structurally related to thiazol-2-amines . Similarly, the synthesis of other thiazole derivatives, such as those containing a 1,2,4-triazole moiety, was achieved through reactions involving primary amines, carbon disulfide, and specific dichlorides . These methods highlight the versatility and adaptability of synthetic routes for creating thiazole-based compounds.

Molecular Structure Analysis

The molecular structures of thiazole derivatives have been elucidated using techniques such as single-crystal X-ray diffraction. These studies have revealed that the compounds can crystallize in various systems, including triclinic and monoclinic, and exhibit different space groups . The analysis of torsional angles and intermolecular interactions, such as hydrogen bonding and π-stacking, provides insight into the stability and conformational preferences of these molecules .

Chemical Reactions Analysis

Thiazole derivatives can participate in a range of chemical reactions, which are essential for their functionalization and the development of their biological activities. For example, the reaction of thiazol-2-amines with aldehydes can lead to the formation of Schiff bases, which are known for their diverse chemical properties . Additionally, the reactivity of these compounds can be further explored through multicomponent reactions, as demonstrated in the synthesis of trans-2,3-dihydrothiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. Techniques such as FT-IR, NMR, and mass spectrometry are commonly used to characterize these properties . The electronic properties, including the analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP), have been investigated using density functional theory (DFT) calculations, providing a theoretical understanding that complements experimental data . Additionally, the antitumor activities of some thiazole derivatives have been evaluated, showing promising results against various cancer cell lines .

Scientific Research Applications

Corrosion Inhibition

One significant application of thiazole derivatives, including structures similar to 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, is in corrosion inhibition. Quantum chemical parameters and molecular dynamics simulations have been used to predict the corrosion inhibition performances of these compounds on iron surfaces. These studies suggest that such thiazole derivatives could be effective in protecting metal surfaces from corrosion (Kaya et al., 2016).

Crystal Structure Analysis

The crystal structure of compounds structurally similar to 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine has been a subject of study. These compounds have been characterized using single-crystal X-ray diffraction, revealing insights into their molecular structures. Such analyses are crucial for understanding the properties and potential applications of these compounds in various fields (Gayathri B. et al., 2019).

Inhibition of Enzymes in Inflammatory Diseases

Thiazole derivatives have been evaluated for their biological activities, particularly as inhibitors of enzymes involved in inflammatory diseases. Studies have shown that certain thiazole compounds can inhibit 5-lipoxygenase (LOX), an enzyme involved in leukotrienes synthesis, which plays a role in inflammation-related diseases like asthma and rheumatoid arthritis. This suggests potential therapeutic applications for these compounds (Suh et al., 2012).

Drug Delivery Systems

In the realm of drug delivery, thiazole derivatives have been studied for their potential use in novel drug transport systems. For instance, gold nanoparticles stabilized with β-cyclodextrin-thiazole complexes have shown promise in improving drug solubility and stability, thus enhancing the effectiveness of drug delivery (Asela et al., 2017).

Antimicrobial Activity

Several thiazole derivatives, including those similar to 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, have been synthesized and screened for antimicrobial activity. These compounds have demonstrated effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Kubba & Rahim, 2018).

Safety And Hazards

The safety and hazards associated with “4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine” would depend on its exact structure and properties. In general, compounds containing chlorophenyl groups can be hazardous and should be handled with care .

Future Directions

The future directions for research on “4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine” would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYLSGQCBJHXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366416
Record name 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

CAS RN

68301-45-1
Record name 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wang, T Yang, Q Liu, Y Ma, L Yang, L Zhou… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel series of N-(4-aryl-5-aryloxy-thiazol-2-yl)-amides as RORγt inverse agonists was discovered. Binding mode analysis of a RORγt partial agonist (2c) revealed by co-crystal …
Number of citations: 31 www.sciencedirect.com

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